molecular formula C7H8Cl2N2O2 B6186149 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride CAS No. 2639459-70-2

1-(3-chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B6186149
CAS No.: 2639459-70-2
M. Wt: 223.1
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Description

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound that features a chloro and nitro substituent on a benzene ring, with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 3-chlorotoluene to form 3-chloro-2-nitrotoluene, followed by the conversion of the methyl group to a methanamine group. This can be achieved through a series of reactions including oxidation, reduction, and amination.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products:

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-nitrophenyl)methanamine hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • (4-Chloro-2-nitrophenyl)methanamine hydrochloride
  • (2-Chloro-6-nitrophenyl)methanamine hydrochloride

Comparison: 1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which can influence its reactivity and interactions compared to other isomers. This positioning can affect the compound’s electronic properties and steric hindrance, making it suitable for specific applications where other isomers may not be as effective.

Properties

CAS No.

2639459-70-2

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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